molecular formula C9H8N4O2 B2905700 3-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole CAS No. 16759-48-1

3-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole

Cat. No.: B2905700
CAS No.: 16759-48-1
M. Wt: 204.189
InChI Key: KLPAMZUCOYOCSL-UHFFFAOYSA-N
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Description

3-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole typically involves the reaction of 4-nitrophenylhydrazine with acetic anhydride to form 4-nitrophenylhydrazone. This intermediate is then cyclized using methyl iodide and sodium ethoxide to yield the desired triazole compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalysts and purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl halides, base (e.g., sodium hydroxide).

Major Products Formed

    Reduction: 3-methyl-1-(4-aminophenyl)-1H-1,2,4-triazole.

    Substitution: Various substituted triazoles depending on the reagents used.

Scientific Research Applications

3-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and antifungal effects. The triazole ring can also interact with enzymes and proteins, inhibiting their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole is unique due to its specific combination of a triazole ring and a nitrophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

3-methyl-1-(4-nitrophenyl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2/c1-7-10-6-12(11-7)8-2-4-9(5-3-8)13(14)15/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLPAMZUCOYOCSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=N1)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 4-fluoro-1-nitrobenzene (0.28 g, 2.0 mmol), 3-methyl-1H-1,2,4-triazole (0.18 g, 2.2 mmol), K2CO3 (0.55 g, 4.0 mmol) and DMF (2 mL) was heated at 70° C. overnight. The reaction mixture was cooled down to room temperature, diluted with water, extracted with EtOAc (3×). The organic solution was dried over anhydrous MgSO4 and concentrated in vacuo to provide a solid. Purification of this material by column chromatography on silica gel (40% EtOAc/hexane) provided 3-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole as the major product. 1H NMR (CDCl3, 400 MHz) δ 8.59 (s, 1H), 8.39 (d, 2H), 7.88 (d, 2H), 2.53 (s, 3H). Further elution with 65% EtOAc/hexane provided 5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole as the minor product. 1H NMR (CDCl3, 400 MHz) δ 8.34 (d, 2H), 7.93 (s, 1H), 7.66 (d, 2H), 2.59 (s, 3H).
Quantity
0.28 g
Type
reactant
Reaction Step One
Quantity
0.18 g
Type
reactant
Reaction Step One
Name
Quantity
0.55 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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